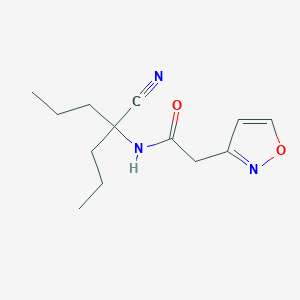
N-(1-cyano-1-propylbutyl)-2-(1,2-oxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-propylbutyl)-2-(1,2-oxazol-3-yl)acetamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered in 2005 and has since been studied extensively for its potential as an anti-cancer drug.
Wirkmechanismus
CX-5461 works by inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. Cancer cells have high levels of ribosomal RNA transcription, which is necessary for their rapid growth and proliferation. By inhibiting this process, CX-5461 selectively targets cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
CX-5461 has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 tumor suppressor pathway, which plays a critical role in preventing the development of cancer. CX-5461 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CX-5461 is that it has been shown to be effective against a wide range of cancer types. It also selectively targets cancer cells while sparing normal cells, which reduces the risk of side effects. However, one of the limitations of CX-5461 is that it can be difficult to synthesize and purify, which can make it challenging to study in the lab.
Zukünftige Richtungen
There are a number of future directions for research on CX-5461. One area of interest is the development of more efficient synthesis methods, which would make it easier to study in the lab. Another area of interest is the development of combination therapies that could enhance the effectiveness of CX-5461. Finally, there is also interest in studying the long-term effects of CX-5461 on cancer patients, including its potential to induce drug resistance.
Synthesemethoden
The synthesis of CX-5461 is a multi-step process that involves the reaction of several chemical compounds. The first step is the reaction of 2-methyl-2-butene with potassium tert-butoxide, which results in the formation of 1-tert-butoxy-3,3-dimethylbutane. This compound is then reacted with ethyl 2-bromoacetate to form ethyl 2-(tert-butoxy)-3,3-dimethylbutyrate. The next step involves the reaction of this compound with 2-amino-2-oxazoline to form N-(tert-butoxycarbonyl)-2-(1,2-oxazol-3-yl)acetamide. Finally, this compound is reacted with propylcyanide to form CX-5461.
Wissenschaftliche Forschungsanwendungen
CX-5461 has been studied extensively for its potential as an anti-cancer drug. It has been shown to selectively target cancer cells that have high levels of ribosomal DNA transcription, which is a common characteristic of many types of cancer. CX-5461 has been shown to be effective against a wide range of cancer types, including breast, ovarian, and pancreatic cancer.
Eigenschaften
IUPAC Name |
N-(4-cyanoheptan-4-yl)-2-(1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-3-6-13(10-14,7-4-2)15-12(17)9-11-5-8-18-16-11/h5,8H,3-4,6-7,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBZFWGSOKMFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C#N)NC(=O)CC1=NOC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-propylbutyl)-2-(1,2-oxazol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

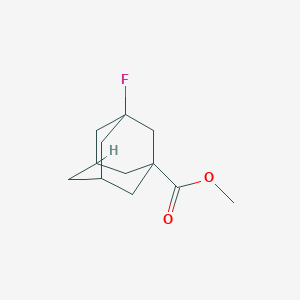
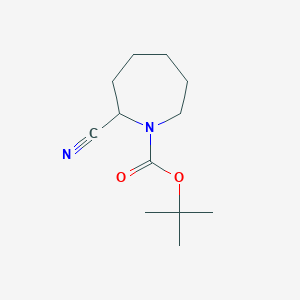
![4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide](/img/structure/B2783114.png)
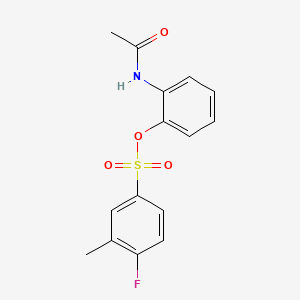
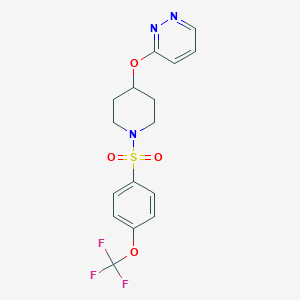
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2783118.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2783119.png)
![Ethyl 4-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2783121.png)



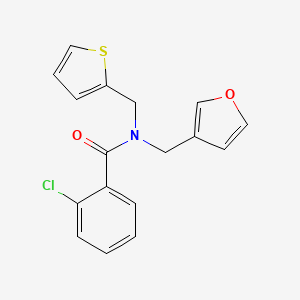
![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2783130.png)
